molecular formula C19H16ClFN4O4 B2751190 3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034261-77-1

3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2751190
M. Wt: 418.81
InChI Key: RFNWOSAQAHQVPQ-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups, including a quinazoline dione, a chlorinated hydroxy nicotinoyl group, and a piperidine ring.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It contains a quinazoline ring (a type of heterocyclic aromatic ring), a piperidine ring (a type of non-aromatic heterocycle), and a nicotinoyl group (derived from nicotinic acid or niacin).



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of various functional groups suggests that it could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to predict the exact properties of this compound.


Scientific Research Applications

Luminescent Properties and Photo-Induced Electron Transfer

Compounds with naphthalimide and piperazine substituents exhibit notable luminescent properties, useful in pH probe applications and studying photo-induced electron transfer (PET) processes. The fluorescence quantum yields and free energy of charge separation studies indicate these compounds’ potential in fluorescence-based sensors and bioimaging technologies (Gan et al., 2003).

Synthetic Methodologies and Chemical Transformations

Research on pyrazine chemistry has highlighted thermal eliminations from dihydropyrazines, which are fundamental reactions in synthetic organic chemistry, contributing to the development of new synthetic routes for complex molecules (Blake et al., 1972).

Antagonist Activity in Biological Systems

Studies on 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, incorporating piperidine groups, have demonstrated significant antagonist activity against 5-HT2 receptors. Such compounds are valuable for understanding neurotransmitter systems and developing new therapeutic agents (Watanabe et al., 1992).

Crystal Structures and Material Sciences

The crystal structures of piperazine-related compounds offer insights into molecular interactions and packing, which are critical for the design of materials with specific physical properties (Ullah & Altaf, 2014).

Fluorescent Ligands for Receptor Studies

Environment-sensitive fluorescent ligands based on 1-arylpiperazine structure have been synthesized for high-affinity binding to 5-HT(1A) receptors, demonstrating their utility in receptor localization and signaling studies (Lacivita et al., 2009).

Anticancer Activities

Derivatives of quinolinedione, similar in structure to the query compound, have shown anticancer activities, emphasizing the role of these compounds in developing novel anticancer therapies. Specifically, their interaction with cell cycle proteins and signaling pathways offers a route to targeted cancer treatments (Hsu et al., 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s impossible to predict the exact safety and hazards of this compound.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Without specific information, it’s difficult to predict what these might be.


properties

IUPAC Name

3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O4/c20-14-7-10(9-22-16(14)26)17(27)24-5-3-12(4-6-24)25-18(28)13-8-11(21)1-2-15(13)23-19(25)29/h1-2,7-9,12H,3-6H2,(H,22,26)(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNWOSAQAHQVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

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